molecular formula C9H10ClFN2OS B2459015 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide CAS No. 725226-35-7

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide

Cat. No.: B2459015
CAS No.: 725226-35-7
M. Wt: 248.7
InChI Key: RRUWNQCCTXDXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is unique due to its thioacetohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research applications that require specific interactions with biological targets .

Biological Activity

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thioacetohydrazide moiety, which is known for imparting distinct chemical and biological properties. The presence of the chloro and fluoro substituents on the benzyl group enhances its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting normal biochemical pathways. This action can lead to various biological effects, including anticancer activity and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related indole-based compounds have shown significant cytotoxic effects against various cancer cell lines, such as HCT116 (human colorectal carcinoma) and A549 (human lung adenocarcinoma). The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
2eHCT1166.43
2eA5499.62
ErlotinibHCT11617.86
ErlotinibA54919.41

These findings suggest that similar compounds may also exhibit significant anticancer properties, warranting further investigation into their mechanisms and efficacy.

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. It has shown promising results against various pathogens, including bacteria and fungi. For example, derivatives containing the thioacetohydrazide moiety were evaluated for their activity against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .

Table 2: Antimicrobial Activity Data

CompoundMicroorganismActivity
10aStaphylococcus aureusStrong
10bE. coliStrong
10aCandida albicansModerate

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound can induce apoptosis in cancer cells more effectively than standard treatments like erlotinib. For instance, a study indicated that compound 2e induced a higher percentage of apoptosis in HCT116 cells compared to erlotinib .
  • In Silico Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, confirming their potential as enzyme inhibitors with favorable binding energies compared to established drugs .
  • Therapeutic Applications : Given its biological activities, there is ongoing research into the therapeutic applications of this compound in treating cancer and infectious diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUWNQCCTXDXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.